molecular formula C16H19N3O3 B12917228 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate

2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate

Cat. No.: B12917228
M. Wt: 301.34 g/mol
InChI Key: RAATYIKNBNVPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a piperidine ring, a furan ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.

    Formation of the Furan Ring: The furan ring can be synthesized via cycloaddition or annulation reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the piperidine, furan, and pyrimidine rings through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-4-carboxylate
  • 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-6-carboxylate
  • 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-3-carboxylate

Uniqueness

2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

2-(4-piperidin-1-ylfuran-2-yl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O3/c20-16(13-9-17-12-18-10-13)21-7-4-15-8-14(11-22-15)19-5-2-1-3-6-19/h8-12H,1-7H2

InChI Key

RAATYIKNBNVPED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=COC(=C2)CCOC(=O)C3=CN=CN=C3

Origin of Product

United States

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